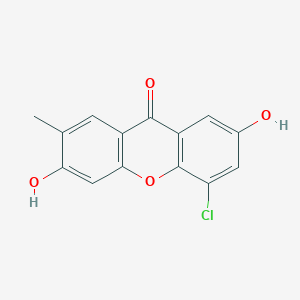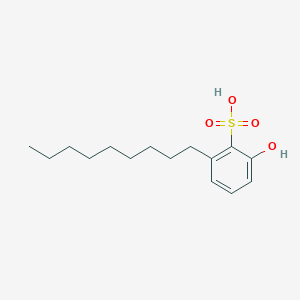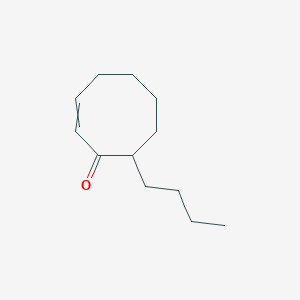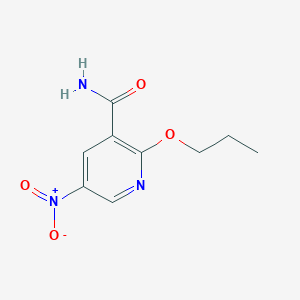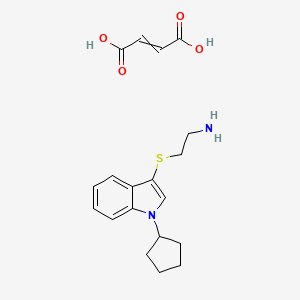![molecular formula C15H20O4 B14597773 1-{2-Methoxy-4-[(oxiran-2-yl)methoxy]-3-propylphenyl}ethan-1-one CAS No. 61270-25-5](/img/structure/B14597773.png)
1-{2-Methoxy-4-[(oxiran-2-yl)methoxy]-3-propylphenyl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-Methoxy-4-[(oxiran-2-yl)methoxy]-3-propylphenyl}ethan-1-one is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure includes an oxirane ring, which is known for its reactivity and versatility in chemical reactions.
Preparation Methods
The synthesis of 1-{2-Methoxy-4-[(oxiran-2-yl)methoxy]-3-propylphenyl}ethan-1-one involves several steps. One common method includes the reaction of 2-methoxy-4-[(oxiran-2-yl)methoxy]phenol with propyl bromide under basic conditions to introduce the propyl group. The reaction is typically carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-{2-Methoxy-4-[(oxiran-2-yl)methoxy]-3-propylphenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols using oxidizing agents like peracids.
Reduction: Reduction of the oxirane ring can yield alcohols, typically using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy and oxirane groups can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common reagents used in these reactions include peracids for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{2-Methoxy-4-[(oxiran-2-yl)methoxy]-3-propylphenyl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of polymers and resins due to its reactive oxirane ring.
Mechanism of Action
The mechanism of action of 1-{2-Methoxy-4-[(oxiran-2-yl)methoxy]-3-propylphenyl}ethan-1-one involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various physiological responses .
Comparison with Similar Compounds
1-{2-Methoxy-4-[(oxiran-2-yl)methoxy]-3-propylphenyl}ethan-1-one can be compared with similar compounds such as:
Bisphenol F diglycidyl ether: Similar in structure but lacks the propyl group.
4,4’-Methylenebisphenol diglycidyl ether: Contains two oxirane rings but differs in the positioning of the methoxy and propyl groups.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
61270-25-5 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
1-[2-methoxy-4-(oxiran-2-ylmethoxy)-3-propylphenyl]ethanone |
InChI |
InChI=1S/C15H20O4/c1-4-5-13-14(19-9-11-8-18-11)7-6-12(10(2)16)15(13)17-3/h6-7,11H,4-5,8-9H2,1-3H3 |
InChI Key |
OYSFTFLLPJJSCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1OC)C(=O)C)OCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


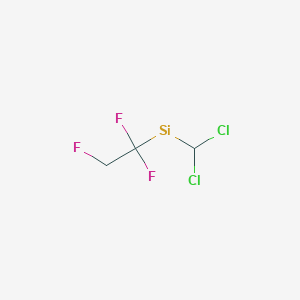
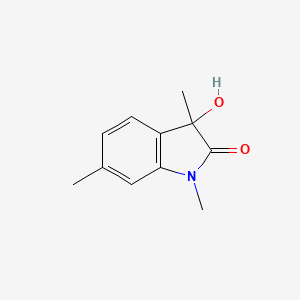
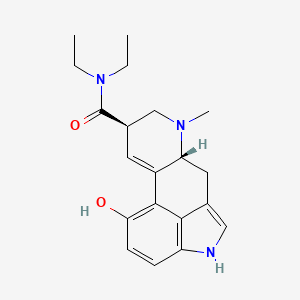
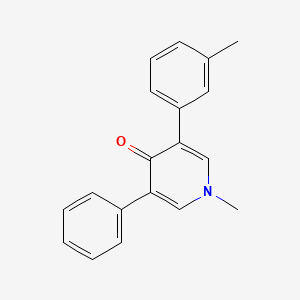
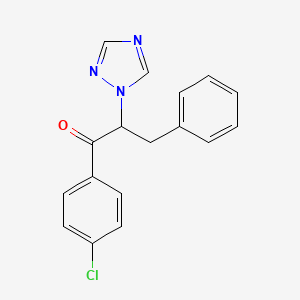
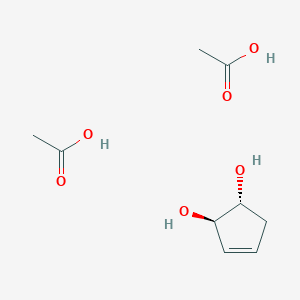
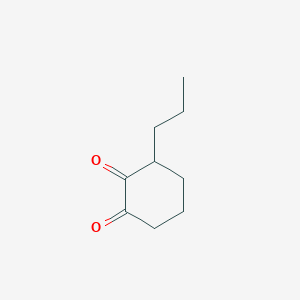
![1-[2-(2,4-Dichlorophenyl)-3-methylpentyl]imidazole;nitric acid](/img/structure/B14597723.png)
